molecular formula C9H9Cl2NO B13524601 3-(3,4-Dichlorophenyl)azetidin-3-ol

3-(3,4-Dichlorophenyl)azetidin-3-ol

Cat. No.: B13524601
M. Wt: 218.08 g/mol
InChI Key: VXLKXEZBOKZEAA-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9Cl2NO. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the azetidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of β-lactam intermediates. The β-lactam synthon approach is widely used to prepare C-3 functionalized azetidines . The reaction conditions often involve the use of strong bases or metal catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to improve enantiopurity and hydrogenolysis to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dichlorophenyl)azetidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Difluorophenyl)azetidin-3-ol: Similar in structure but with fluorine atoms instead of chlorine.

    3-(3,4-Dibromophenyl)azetidin-3-ol: Contains bromine atoms instead of chlorine.

    3-(3,4-Dimethylphenyl)azetidin-3-ol: Features methyl groups instead of chlorine.

Uniqueness

3-(3,4-Dichlorophenyl)azetidin-3-ol is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The dichlorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLKXEZBOKZEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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